molecular formula C9H7BrCl2O B125108 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one CAS No. 87427-61-0

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B125108
CAS No.: 87427-61-0
M. Wt: 281.96 g/mol
InChI Key: YPKHWACIODYBCI-UHFFFAOYSA-N
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Description

N-acetylcolchinol is a synthetic derivative of colchicine, a well-known pseudo-alkaloid. Colchicine has been widely used to treat gout, immune-mediated diseases, and psoriatic arthritis. N-acetylcolchinol is known for its ability to inhibit tubulin polymerization, making it a significant compound in cancer research and treatment .

Scientific Research Applications

N-acetylcolchinol has a wide range of scientific research applications:

Future Directions

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.

Biochemical Analysis

Biochemical Properties

As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.

Cellular Effects

Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.

Chemical Reactions Analysis

N-acetylcolchinol undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-acetylcolchinol is compared with other colchicine derivatives, such as:

Properties

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHWACIODYBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540753
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87427-61-0
Record name 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87427-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3′,4′-dichloropropiophenone (81, 5.02 g, 0.247 mol) in CH2Cl2 (100 mL) was added ten drops of bromine. After stirring at room temperature under nitrogen for several min, the characteristic red color of bromine disappeared indicating initiation of the reaction. The remainder of the bromine (1.27 mL, 24.7 mmol) was added dropwise and the reaction solution was allowed to stir at room temperature under nitrogen atmosphere for 1.75 h. Analysis by TLC (silica, 2:1 hexane:CH2Cl2) indicated consumption of starting material. The reaction solution was quenched and brought to a pH of 9 with a saturated aqueous solution of NaHCO3 and concentrated NH4OH. The solution was extracted with CH2Cl2, dried (Na2SO4), filtered, concentrated, and dried to give 7.14 g (100%) of 2-bromo-(3′,4′-dichlorophenyl)propan-1-one as a white solid. Characterization data is similar with data reported in Anderson, W. K.; Jones, A. N., J. Med. Chem. 1984, 27, (12), 1559-1565.
Quantity
5.02 g
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100 mL
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1.27 mL
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Synthesis routes and methods II

Procedure details

51.1 g (0.320 mol) of bromine was added dropwise to a solution of 65.0 g (0.320 mol) of 3′,4′-dichloropropiophenone in 150 g of methanol at a reaction temperature of 58 to 60° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 130 g of toluene and then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 86.6 g (0.307 mol) of crude brown oily 2-bromo-3′,4′-dichloropropiophenone.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
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150 g
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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